Trimethylolpropane-diglycidyl ether

Description

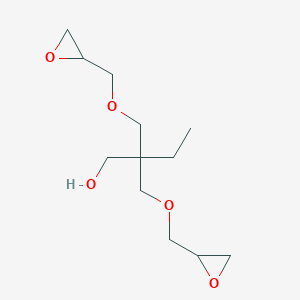

Trimethylolpropane-diglycidyl ether (TMPDGE) is a difunctional glycidyl ether derived from trimethylolpropane (TMP), a trifunctional alcohol. Its structure features two terminal oxirane (epoxide) groups, enabling crosslinking reactions with amines, thiols, and other nucleophiles . TMPTGE (CAS 30499-70-8) has a molecular weight of 302.36 g/mol and serves as a reactive diluent in epoxy resins, reducing viscosity while enhancing crosslinking density in adhesives and coatings . TMPDGE likely shares similar applications but with reduced functionality compared to its triglycidyl counterpart.

Properties

IUPAC Name |

2,2-bis(oxiran-2-ylmethoxymethyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-2-12(7-13,8-14-3-10-5-16-10)9-15-4-11-6-17-11/h10-11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTINZFQXZLCHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(COCC1CO1)COCC2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Based Glycidylation

The predominant method for synthesizing trimethylolpropane-diglycidyl ether involves the reaction of trimethylolpropane with epichlorohydrin in the presence of a catalyst. This two-step process begins with the formation of a chlorohydrin intermediate, followed by dehydrohalogenation using sodium hydroxide.

Reaction Mechanism :

- Chlorohydrin Formation :

Trimethylolpropane reacts with epichlorohydrin under acidic or basic conditions. Lewis acids such as tin(IV) chloride or boron trifluoride etherate facilitate the nucleophilic attack of the hydroxyl group on epichlorohydrin, forming a chlorohydrin intermediate.

$$

\text{Trimethylolpropane} + 2 \, \text{Epichlorohydrin} \xrightarrow{\text{SnCl}_4} \text{Chlorohydrin Intermediate} + 2 \, \text{HCl}

$$

- Dehydrohalogenation :

The chlorohydrin intermediate undergoes base-catalyzed elimination (e.g., NaOH) to form the epoxide rings. This step is critical for achieving high epoxy functionality and low hydrolyzable chlorine content:

$$

\text{Chlorohydrin} + 2 \, \text{NaOH} \rightarrow \text{this compound} + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O}

$$

Catalytic Systems :

- Tin-Based Catalysts : Tin(II) fluoride (SnF$$2$$) and tin(IV) chloride (SnCl$$4$$) are highly effective, offering yields >90% and epoxy values of 6.35–6.96 eq/kg.

- Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates in biphasic systems but may increase hydrolyzable chlorine content.

Solvent-Free and Green Chemistry Approaches

Recent patents emphasize solvent-free protocols to reduce environmental impact. For example, direct glycidylation using excess epichlorohydrin as both reactant and solvent minimizes waste generation. A 2023 study demonstrated that solvent-free reactions with SnF$$_2$$ achieved 88% yield while reducing hydrolyzable chlorine to <2.3%.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometry

The molar ratio of trimethylolpropane to epichlorohydrin dictates the degree of glycidylation. Excess epichlorohydrin (3.3:1 molar ratio) ensures complete conversion of hydroxyl groups, as evidenced by epoxy values approaching theoretical maxima (Table 1).

Table 1: Impact of Molar Ratios on Product Properties

| Trimethylolpropane : Epichlorohydrin | Epoxy Value (eq/kg) | Hydrolyzable Cl (ppm) | Yield (%) |

|---|---|---|---|

| 1 : 2.5 | 5.82 | 7,000 | 78 |

| 1 : 3.3 | 6.35 | 4,100 | 90.3 |

| 1 : 4.0 | 6.96 | 2,300 | 85 |

Temperature and Reaction Time

Optimal temperatures range from 110–130°C for chlorohydrin formation, while dehydrohalogenation proceeds efficiently at 50–60°C. Prolonged heating (>12 hours) at elevated temperatures risks epoxide ring-opening reactions, increasing viscosity and reducing functionality.

Purification and Post-Synthesis Processing

Filtration and Solvent Extraction

Post-reaction mixtures are typically filtered to remove catalyst residues (e.g., SnF$$_2$$) and neutralized with potassium dihydrogen phosphate. Organic phases are extracted using methyl isobutyl ketone or toluene, followed by drying over magnesium sulfate.

Vacuum Distillation

Excess epichlorohydrin and solvents are removed via vacuum distillation (<20 mbar). This step is critical for achieving low residual monomer content (<0.5%) and viscosity values <650 mPa·s.

Comparative Analysis of Catalysts

Table 2: Catalyst Performance in Glycidylation Reactions

| Catalyst | Epoxy Value (eq/kg) | Hydrolyzable Cl (ppm) | Reaction Time (h) |

|---|---|---|---|

| SnCl$$_4$$ | 6.35 | 4,100 | 12 |

| BF$$_3$$-Etherate | 5.90 | 6,200 | 18 |

| SnF$$_2$$ | 6.96 | 2,300 | 10 |

| Phase-Transfer | 5.20 | 8,500 | 8 |

Data synthesized from U.S. Patent 5,162,547A and EP 0911326A1.

Tin-based catalysts outperform Lewis acids and phase-transfer systems in epoxy functionality and purity. SnF$$_2$$ achieves the highest epoxy value (6.96 eq/kg) and lowest hydrolyzable chlorine due to its resistance to hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's properties and enhancing its performance in different applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups, often using nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in coatings, adhesives, and other materials.

Scientific Research Applications

Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl ether that has applications in coatings, adhesives, sealants, and elastomers . It is a reactive diluent that modifies and reduces the viscosity of epoxy resins . TMPTGE enhances mechanical properties and chemical resistance in polymer systems because it has three reactive epoxy groups.

General Information

- CAS Numbers: 30499-70-8, 3454-29-3

- Appearance: Colorless to yellow liquid

- Density: 1.157 g/mL at 25 °C

Scientific Research Applications

Trimethylolpropane triglycidyl ether has numerous applications in scientific research:

- Coatings TMPTGE can be applied to polycarbonate chips to improve chemical resistance from different organic solvents and imparts hardness and toughness to epoxide polymers .

- Adhesives TMPTGE is used as an additive in fast-setting adhesives .

- Polymers and resins It is used as a cross-linking agent in the synthesis of polymers and resins.

- Organic field effect transistors (OFETs) Cross-linking of Trimethylolpropane triglycidyl ether can be done with poly(4-venylphenol) for the preparation of organic field effect transistors (OFETs) .

- Hydrogels The compound is employed in the preparation of hydrogels for drug delivery systems.

- Dental materials and medical adhesives It is utilized in the development of dental materials and medical adhesives.

- Light-emitting devices The compound is used as a precursor for light-emitting devices.

Use as a Reactive Diluent

Trimethylolpropane triglycidyl ether is a key molecule that has three oxirane functionalities and reduces the viscosity of epoxy resins . The use of the diluent does affect mechanical properties and microstructure of epoxy resins, but it produces epoxy coatings with high impact resistance .

Other possible applications

- ** подготовке полиэфирных полиолов** Trimethylolpropane triglycidyl ether is used in the synthesis of azidated Trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes .

- Epoxy methacrylate resins Novel trifunctional epoxy (meth)acrylate resins (EAs) containing at least one epoxy group and at least one acrylate group can be obtained via the addition of (meth)acrylic acid to the triglycidyl ether of trimethylolethane .

- ** улучшения совместимости** Trimethylolpropane triglycidyl ether improves the solubility/compatibility characteristics of highly aromatic epoxy systems .

- Shape memory polymer systems Polymer systems with shape memory may also be produced with this particular molecule .

- Fluoropolymers Fluoropolymers have also been produced with the material via a photoinitiated mechanism .

- Biocompatible materials Production of biocompatible materials is also possible .

Mechanism of Action

The mechanism by which trimethylolpropane-diglycidyl ether exerts its effects involves the formation of strong covalent bonds with various substrates. The epoxy groups in the compound react with nucleophiles, leading to the formation of cross-linked networks that provide enhanced mechanical strength and durability.

Molecular Targets and Pathways: this compound targets specific functional groups in substrates, such as hydroxyl and amine groups, to form stable bonds. The pathways involved in these reactions are typically nucleophilic substitution reactions, where the epoxy groups are attacked by nucleophiles to form the final product.

Comparison with Similar Compounds

Structural and Functional Differences

a) Bisphenol A Diglycidyl Ether (BADGE)

- Structure: BADGE contains two epoxide groups attached to a bisphenol A backbone, providing rigidity and high thermal stability.

- Functionality : Difunctional, like TMPDGE, but with aromatic rings that enhance mechanical strength.

- Applications : Primary resin in high-performance coatings, electronics, and composites .

b) Trimethylolpropane Triglycidyl Ether (TMPTGE)

- Structure : Trifunctional glycidyl ether with three reactive epoxide groups.

- Applications : Used as a diluent and crosslinker in epoxy systems for adhesives and coatings .

c) Polyethylene Glycol Diglycidyl Ether (PEGDGE)

- Structure : Flexible backbone due to polyethylene glycol (PEG) chains.

- Functionality : Difunctional, with hydrophilic properties.

- Applications : Flexible coatings, hydrogels, and biomedical devices.

Reactivity and Performance

Key Findings :

- Reactivity : TMPDGE’s difunctional structure provides balanced reactivity, suitable for moderate crosslinking applications. In contrast, TMPTGE’s trifunctionality accelerates curing and improves mechanical properties .

- Flexibility vs. Rigidity : BADGE’s aromatic backbone offers superior rigidity and chemical resistance compared to TMPDGE’s aliphatic structure . PEGDGE, with its flexible PEG chain, prioritizes elasticity over strength.

Q & A

Basic Research Questions

Q. How can Trimethylolpropane-diglycidyl ether (TMPDGE) be synthesized and characterized for research purposes?

- Methodological Answer : TMPDGE is synthesized via a nucleophilic epoxide ring-opening reaction using trimethylolpropane and epichlorohydrin under alkaline conditions. Purification involves vacuum distillation or column chromatography to remove unreacted monomers. Characterization includes:

- NMR Spectroscopy : Confirm structure via ¹H-NMR (δ 3.1–4.5 ppm for glycidyl ether protons) and ¹³C-NMR (δ 44–52 ppm for epoxy carbons) .

- FTIR : Validate epoxy groups (912 cm⁻¹, C-O-C stretching) and hydroxyl groups (3400 cm⁻¹) .

- Purity Analysis : GC or HPLC (≥98% purity for reproducible crosslinking studies) .

Q. What solvent systems and concentrations are optimal for preparing TMPDGE stock solutions in polymer research?

- Methodological Answer : TMPDGE is soluble in polar aprotic solvents (e.g., DMSO, acetone) and ethanol. For 10 mM solutions:

- Example : Dissolve 3.02 mg TMPDGE (MW 302.36) in 1 mL DMSO. Use volumetric flasks for accuracy. Avoid aqueous buffers (hydrolysis risk). Stability tests at 4°C show <5% degradation over 30 days .

Q. How does TMPDGE compare to other glycidyl ethers in epoxy resin crosslinking efficiency?

- Methodological Answer : Compare using:

- DSC : Measure glass transition temperature (Tg) of cured resins. TMPDGE-based resins typically show Tg ~80–100°C due to trifunctional crosslinking .

- Rheometry : Assess curing kinetics (e.g., time to gelation at 60°C with amine hardeners). TMPDGE accelerates curing vs. bisphenol A diglycidyl ether (BADGE) .

Advanced Research Questions

Q. What experimental parameters influence TMPDGE’s reactivity in hydrogel synthesis for biomedical applications?

- Methodological Answer : In xanthan gum-acrylamide hydrogels:

- Crosslinker Ratio : Optimize TMPDGE at 0.5–2.0 wt% to balance mechanical strength (compressive modulus: 10–50 kPa) and swelling capacity (500–800%) .

- Reaction pH : Alkaline conditions (pH 9–10) enhance epoxy-amine reactions but risk hydrolysis. Monitor via FTIR (disappearance of epoxy peaks at 912 cm⁻¹) .

- Contradiction Alert : Some studies report reduced biocompatibility at >2 wt% TMPDGE due to residual monomers; validate cytotoxicity via MTT assays .

Q. How does TMPDGE’s thermal stability impact its use in high-temperature composites?

- Methodological Answer :

- TGA : Degradation onset at ~250°C (weight loss from epoxy ring cleavage). Compare to BADGE (degradation at ~300°C) .

- Activation Energy (Ea) : Calculate via Kissinger method (Ea ~120 kJ/mol for TMPDGE vs. 150 kJ/mol for BADGE) .

- Mitigation Strategy : Blend with thermally stable fillers (e.g., silica nanoparticles) to delay decomposition .

Q. What analytical challenges arise in quantifying TMPDGE degradation byproducts in environmental studies?

- Methodological Answer :

- HPLC-MS : Detect glycidol (m/z 75) and trimethylolpropane derivatives. Use C18 columns with acetonitrile/water gradients .

- Challenge : Glycidol’s high reactivity leads to false negatives. Stabilize samples with 0.1 M HCl to inhibit polymerization .

- Contradiction Alert : Some protocols report <10% recovery in aqueous matrices; validate with deuterated internal standards .

Q. How do NMR spectral overlaps complicate structural validation of TMPDGE in complex mixtures?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping ¹H signals (e.g., δ 3.6–4.0 ppm for methylene protons) by correlating with ¹³C shifts .

- DEPT-135 : Differentiate CH₂ (positive phase) and CH₃ (negative phase) groups in branched structures .

- Contradiction Alert : Impurities (e.g., diglycidyl ether byproducts) may mimic TMPDGE peaks; confirm via spiking experiments .

Data Contradiction Analysis

- Crosslinking Efficiency vs. Toxicity : While TMPDGE enhances hydrogel mechanical properties, conflicting studies report cytotoxicity at >2 wt% . Resolve via in vitro assays (e.g., live/dead staining) and leaching tests.

- Thermal Stability : Lower degradation onset (250°C) vs. BADGE (300°C) limits high-temperature use . Address via copolymerization with aromatic epoxies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.